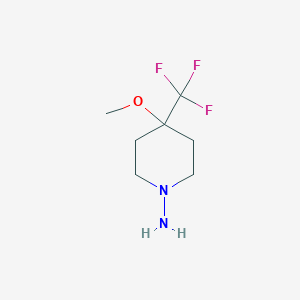

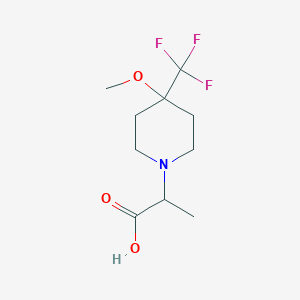

![molecular formula C13H18N2O2 B1477524 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097982-46-0](/img/structure/B1477524.png)

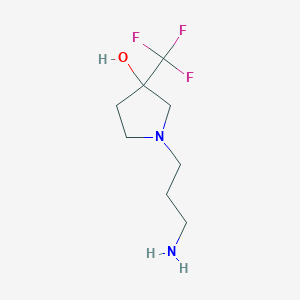

3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Vue d'ensemble

Description

The compound “3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a derivative of benzo[b][1,4]oxazepine . It is a white to yellow solid .

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic method has been developed to access benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .Molecular Structure Analysis

The InChI code for this compound is1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 . This indicates that the compound has a molecular weight of 228.68 . Chemical Reactions Analysis

The reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can produce a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 463.3±38.0 °C and a predicted density of 1.171±0.06 g/cm3 .Applications De Recherche Scientifique

Process Development in Kinase Inhibitor Synthesis

A key application of benzoxazepine-containing compounds, similar to the one , is their use in the synthesis of kinase inhibitors, notably mTOR inhibitors. Naganathan et al. (2015) detailed the scalable synthesis of a benzoxazepine-containing kinase inhibitor, highlighting the importance of the benzoxazepine core in the drug development process. This work showcases the intricate process development for scalable synthesis, involving multiple steps to prepare the core and other fragments with high yield and purity, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Naganathan et al., 2015).

Synthetic Routes to Benzoxazepines

Banfi et al. (2013) explored the synthesis of tetrahydrobenzoxazepines through an innovative Ugi reaction, showing the compound's utility in diversity-oriented synthesis. This method allows for the efficient and diastereoselective preparation of drug-like tetrahydrobenzoxazepines, demonstrating the compound's versatility in generating structurally diverse molecules for potential therapeutic applications (Banfi et al., 2013).

Novel Synthesis Approaches

Bakthadoss and Murugan (2009) reported a novel synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, utilizing Baylis–Hillman derivatives. This method showcases a straightforward approach to synthesizing novel benzoxazepines, indicating the potential for new therapeutic molecules and expanding the chemical space of benzoxazepine derivatives (Bakthadoss & Murugan, 2009).

Biomass-Involved Synthesis Strategies

Zhang et al. (2015) developed an efficient method for synthesizing benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This approach, involving biomass-derived components, underscores the environmental benefits and the potential for creating diverse N-heterocyclic compounds with significant pharmaceutical applications (Zhang et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) . ROCKs are associated with the pathology of glaucoma .

Mode of Action

The compound interacts with its targets, the ROCKs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the kinase domain of the ROCKs .

Biochemical Pathways

The inhibition of ROCKs affects the downstream signaling pathways associated with them . These pathways are involved in a variety of cellular processes, including cell motility, proliferation, and survival .

Pharmacokinetics

The compound’s boiling point is predicted to be 4633±380 °C, and its density is predicted to be 1171±006 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of ROCKs by 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one results in a decrease in intraocular pressure . This effect is beneficial in the treatment of glaucoma, a condition characterized by increased intraocular pressure .

Propriétés

IUPAC Name |

3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHVONHHCOUJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

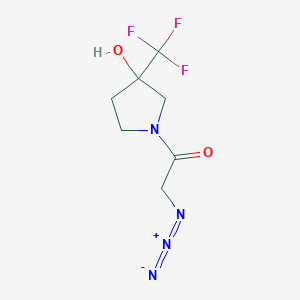

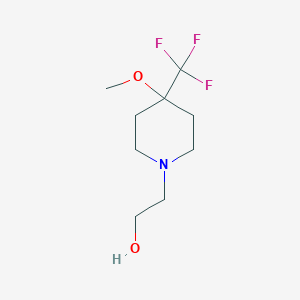

![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477443.png)

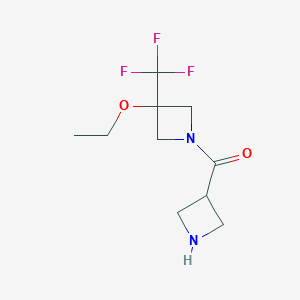

![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)

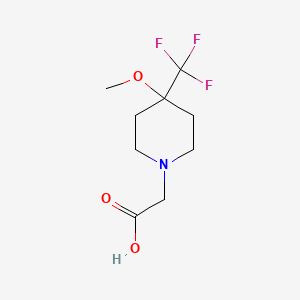

![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)